An In-depth Technical Guide to 2-Methoxy-5-methylbenzaldehyde (CAS No. 7083-19-4)
An In-depth Technical Guide to 2-Methoxy-5-methylbenzaldehyde (CAS No. 7083-19-4)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2-Methoxy-5-methylbenzaldehyde is an aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring methoxy, methyl, and aldehyde functional groups on a benzene ring, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, synthesis, applications in drug discovery, and relevant experimental protocols.
Chemical and Physical Properties
2-Methoxy-5-methylbenzaldehyde, with the CAS number 7083-19-4, is a compound of significant interest due to its specific physicochemical characteristics.[1][2] The physical state of the compound is reported variably as a colorless to light yellow liquid or a solid, a discrepancy that may depend on purity and ambient temperature.[1][3]
Table 1: Physicochemical Properties of 2-Methoxy-5-methylbenzaldehyde
| Property | Value | Reference(s) |
| CAS Number | 7083-19-4 | [1][2] |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| IUPAC Name | 2-methoxy-5-methylbenzaldehyde | [2] |
| Appearance | Colorless to light yellow liquid or Solid | [1][3] |
| Boiling Point | 252.6°C at 760 mmHg | [4] |
| Density | 1.08 g/mL | [1][4] |
| Flash Point | 110.4°C | [4] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1][4] |
Table 2: Spectroscopic Data Identifiers
| Data Type | Availability / Source |
| Mass Spectrometry (GC-MS) | Available from NIST Mass Spectrometry Data Center.[2] |
| Infrared (IR) Spectrum | Data available from SpectraBase.[2] |
| ¹H and ¹³C NMR | Data for related methoxybenzaldehydes are available, providing a reference for spectral interpretation.[5][6] |
Synthesis and Experimental Protocols
The synthesis of 2-Methoxy-5-methylbenzaldehyde is most commonly achieved through the methylation of its corresponding phenol, 5-methylsalicylaldehyde. This reaction provides a high yield of the target compound.
Synthesis Protocol: Methylation of 5-Methylsalicylaldehyde
This protocol is adapted from a method described in the Canadian Journal of Chemistry.[1]
Objective: To synthesize 2-Methoxy-5-methylbenzaldehyde from 2-hydroxy-5-methylbenzaldehyde (5-methylsalicylaldehyde).
Materials:
-
5-methylsalicylaldehyde (2-hydroxy-5-methylbenzaldehyde, CAS No. 613-84-3)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water (H₂O)
-
1 N Sodium hydroxide (NaOH) solution
-
50% aqueous Tetrabutylammonium hydroxide (TBAH)
-
Iodomethane (CH₃I)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated brine solution
-
Silica gel for column chromatography
-
Cyclohexane
-
Ethyl acetate
Procedure:
-
Suspend 5-methylsalicylaldehyde in a solvent mixture of 5 mL dichloromethane and 5 mL water in a suitable reaction flask.
-
Sequentially add 1.47 mL (4.4 mmol, 3 eq.) of 1 N sodium hydroxide solution and 1.52 g (2.94 mmol, 2 eq.) of 50% aqueous tetrabutylammonium hydroxide to the suspension.
-
Add iodomethane (457 μL, 5 eq.) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and extract with dichloromethane three times.
-
Combine the organic phases and wash with saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel flash column chromatography using a cyclohexane/ethyl acetate (9/1, v/v) eluent system to afford the pure 2-methoxy-5-methylbenzaldehyde. A typical reported yield for this procedure is approximately 97%.[1]
Applications in Research and Drug Development
The aldehyde functional group of 2-Methoxy-5-methylbenzaldehyde is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of bioactive molecules.
Precursor for Schiff Base Synthesis
A primary application of this compound is in the synthesis of Schiff bases (imines). Schiff bases are formed through the condensation reaction between an aldehyde and a primary amine.[3][7] These compounds are widely studied in medicinal chemistry due to their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][8] The 2-methoxy-5-methyl substitution pattern can be used to modulate the electronic and steric properties of the resulting Schiff base, influencing its biological efficacy and target specificity.
Role in Antimicrobial Drug Discovery
Benzaldehyde derivatives are known to possess antimicrobial properties.[1] The mechanism of action for many benzaldehydes is believed to involve the disruption of microbial cell membranes, which leads to the leakage of essential intracellular components and ultimately results in cell death.[1] Studies on structurally related compounds, such as 2-methoxycinnamaldehyde, suggest a more complex mechanism involving the induction of oxidative stress. This is characterized by a significant increase in reactive oxygen species (ROS) production, potentially linked to an elevated metabolic flux through the TCA cycle and the pentose phosphate pathway.[9][10] This disruption of cellular metabolism and integrity makes benzaldehyde derivatives interesting scaffolds for the development of new antifungal and antibacterial agents.[11][12]
Intermediate for Bioactive Heterocycles
The aldehyde group can participate in various cyclization reactions to form heterocyclic structures, which are core components of many pharmaceutical agents. Its role as a building block allows for the construction of diverse molecular architectures for screening in drug discovery programs.
Experimental Protocols for Application
Protocol: Synthesis of a Schiff Base from 2-Methoxy-5-methylbenzaldehyde
This generalized protocol describes the synthesis of a Schiff base via condensation with a primary amine.
Objective: To synthesize a Schiff base derivative for biological screening.
Materials:
-
2-Methoxy-5-methylbenzaldehyde (1 equivalent)
-
A primary amine (e.g., aniline or a substituted aniline, 1 equivalent)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 2-Methoxy-5-methylbenzaldehyde (1 eq.) in absolute ethanol in a round-bottom flask.
-
Add the primary amine (1 eq.) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction's progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.
-
Dry the product under vacuum and characterize it using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretch in the IR spectrum (typically around 1630-1690 cm⁻¹) and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2-Methoxy-5-methylbenzaldehyde.
Proposed Mechanism of Antibacterial Action
While the exact signaling pathway for 2-Methoxy-5-methylbenzaldehyde is not fully elucidated, literature on similar benzaldehydes suggests a mechanism involving cell membrane disruption and induction of oxidative stress.[1][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Methoxy-5-methylbenzaldehyde | C9H10O2 | CID 591398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. jetir.org [jetir.org]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Metabolomics-Driven Exploration of the Antibacterial Activity and Mechanism of 2-Methoxycinnamaldehyde [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
